16-tert-butyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
16-tert-butyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione is a useful research compound. Its molecular formula is C22H19NO4 and its molecular weight is 361.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis Methods
The compound is involved in the eco-friendly synthesis of various oxazine derivatives. A study by (Gupta et al., 2016) describes a green method for synthesizing 3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones. Another eco-friendly synthesis, focusing on dihydro-2H-benzo and naphtho-1,3-oxazine derivatives, is reported by (Mathew et al., 2010).
Chemoselective Reactions
The compound is used in chemoselective reactions to produce various naphtho[1,2-e][1,3]oxazine derivatives. A study by (Shi et al., 2010) highlights the synthesis of these derivatives using different low-valent titanium systems.
Synthesis of Bioactive Derivatives
Research by (You et al., 2018) focuses on the synthesis of bioactive 3,4-dihydro-2H-naphtho[2,3-b][1,4]oxazine-5,10-diones. These compounds have shown activities against lung cancer cells.
Heterocyclic Compound Formation
The compound is instrumental in the formation of a variety of heterocyclic compounds. For example, (Dai et al., 2019) developed a method for synthesizing 2-(dialkylamino)-5,6-dihydro-4H-naphtho[2,1-e][1,3]oxazin-4-one derivatives.
Anti-Inflammatory Properties
A study by (Chanu et al., 2019) explored the synthesis of naphtho[1,2-e][1,3]oxazine derivatives and their potential as non-steroidal anti-inflammatory agents.
Dye Synthesis
The compound is used in the synthesis of dyes for synthetic-polymer fibers. (Peters & Tenny, 1980) discuss the creation of 14H-naphtho[2,3-a]phenothiazine-8,13-diones as part of dye synthesis.
Properties
IUPAC Name |
16-tert-butyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-22(2,3)23-10-15-16(26-11-23)9-8-14-17-18(24)12-6-4-5-7-13(12)19(25)21(17)27-20(14)15/h4-9H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKLBFXKQLVPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC2=C(C=CC3=C2OC4=C3C(=O)C5=CC=CC=C5C4=O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.